N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide is an organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further connected to a pyrimidine ring substituted with a methoxy and methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group.
Amination: The resulting 6-methoxy-2-methylpyrimidine is then reacted with 4-aminobenzenesulfonamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Indole derivatives
Uniqueness
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-4-10-17(11-5-13)27(24,25)23-16-8-6-15(7-9-16)22-18-12-19(26-3)21-14(2)20-18/h4-12,23H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCFHFZSJQVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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